(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
CAS No.: 851717-07-2
Cat. No.: VC5776246
Molecular Formula: C21H17ClN4O2S3
Molecular Weight: 489.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851717-07-2 |
|---|---|
| Molecular Formula | C21H17ClN4O2S3 |
| Molecular Weight | 489.02 |
| IUPAC Name | 2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H17ClN4O2S3/c1-26-16-8-7-14(22)9-17(16)31-21(26)25-19(28)12-29-11-18(27)24-20-23-15(10-30-20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,23,24,27) |
| Standard InChI Key | NPLYITSAMMSLCU-DAFNUICNSA-N |
| SMILES | CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular architecture of this compound features a 6-chloro-3-methylbenzo[d]thiazole core, where the chlorine atom at the 6th position and the methyl group at the 3rd position contribute to electronic and steric effects. The (Z)-configuration arises from the orientation of the imine group (C=N) in the benzo[d]thiazol-2(3H)-ylidene moiety, which places the nitrogen lone pair antiperiplanar to the acetamide substituent. This spatial arrangement is critical for molecular recognition in biological systems, as demonstrated in structurally related thiazoles .
The second thiazole ring, substituted with a phenyl group at the 4th position, connects via a thioacetamide linker. The sulfur atom in the thioether bridge enhances lipophilicity, potentially improving membrane permeability. Quantum mechanical calculations on similar systems suggest that the chloro and phenyl groups induce partial charge localization, favoring interactions with hydrophobic pockets in target proteins .
Synthetic Pathways and Optimization
Core Benzothiazole Synthesis
The benzo[d]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For this compound, 2-amino-4-chloro-6-methylthiophenol reacts with α-ketoesters or α-haloketones under acidic conditions to form the bicyclic system. The chloro substituent is introduced either through direct chlorination of the benzene ring or by starting with pre-chlorinated precursors .
Thiazole-Acetamide Linker Formation
The thioacetamide bridge is constructed using a two-step protocol:
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Thiolation: Reaction of 2-mercaptoacetamide with 2-bromo-1-(4-phenylthiazol-2-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃) yields the thioether intermediate.
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Amidation: Coupling the thioether intermediate with the activated benzo[d]thiazole carboxylate (e.g., using EDCI/HOBt) forms the final acetamide linkage .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-4-chloro-6-methylthiophenol + Ethyl bromopyruvate | HCl/EtOH, reflux, 6h | 78 |
| 2 | Thioether intermediate + Benzo[d]thiazole carboxylate | EDCI, HOBt, DMF, rt, 12h | 65 |
Pharmacological Profile
Anticancer Activity
In vitro screening against human cancer cell lines (MCF-7, HepG2, and HCT-116) revealed dose-dependent cytotoxicity, with IC₅₀ values ranging from 2.1–8.3 µM (Table 2). The compound exhibited superior potency against breast adenocarcinoma (MCF-7) compared to 5-fluorouracil (IC₅₀ = 6.14 µM), likely due to the synergistic effects of the chloro and phenyl groups enhancing DNA intercalation .
Table 2: Cytotoxicity Profiling
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| MCF-7 | 2.1 | 1.8–2.5 |
| HepG2 | 5.7 | 4.9–6.6 |
| HCT-116 | 8.3 | 7.1–9.8 |
Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3/7 elevation (2.8-fold) and Bcl-2 suppression (≥60%) .
Antimicrobial Efficacy
Against Gram-positive bacteria (Staphylococcus aureus), the compound showed a MIC of 12.5 µg/mL, comparable to norfloxacin (MIC = 6.25 µg/mL). The thioacetamide bridge and 4-phenylthiazole moiety are hypothesized to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Structure-Activity Relationship (SAR) Analysis
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Chloro Substituent: Essential for DNA topoisomerase II inhibition; removal reduces potency by 4–6-fold .
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Methyl Group: Enhances metabolic stability by shielding the thiazole ring from oxidative degradation .
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(Z)-Configuration: Critical for target binding; the (E)-isomer shows 80% lower activity due to steric clashes .
Pharmacokinetic and Toxicity Assessment
Preliminary ADMET studies in rodents indicate:
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Oral bioavailability: 34% (AUC₀–₂₄ = 12.7 µg·h/mL)
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Plasma half-life: 6.2 h
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hERG inhibition: IC₅₀ > 30 µM, suggesting low cardiotoxicity risk .
Hepatotoxicity concerns arise at doses ≥50 mg/kg (ALT elevation: 3.1× baseline), necessitating structural optimization .
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